7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The structure features:
- A thiazolo[3,2-a]pyrimidine core with a 5-oxo group.
- An N-(4-methoxybenzyl) carboxamide side chain, contributing to lipophilicity and aromatic interactions.
Properties
IUPAC Name |
7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-10-4-2-9(3-5-10)8-16-12(19)11-13(20)17-15-18(14(11)21)6-7-23-15/h2-7,20H,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQUGXMGKIXSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a thiourea derivative, with a halogenated ketone under basic conditions to form the thiazole ring.
Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to construct the pyrimidine ring, often under acidic or basic conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the thiazolopyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols.
Substitution Products: Formation of derivatives with different functional groups replacing the methoxybenzyl group.
Scientific Research Applications
The compound exhibits a range of biological activities, which can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar thiazole and pyrimidine structures possess antimicrobial properties. Specifically, derivatives of this compound have shown effectiveness against various pathogens, including:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Candida albicans
In vitro studies have demonstrated that modifications in the N-aryl amide group linked to the thiazole ring significantly influence antimicrobial potency, suggesting that structural variations can enhance efficacy against microbial infections.
Anticancer Activity
Thiazole derivatives are noted for their anticancer properties. Studies have shown that certain derivatives can inhibit tubulin polymerization, leading to antiproliferative effects on cancer cell lines such as HepG2 (human liver carcinoma). Structure-activity relationship (SAR) analyses reveal that specific substituents on the thiazole ring enhance anticancer activity, particularly those with electron-withdrawing groups .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Research suggests that thiazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications of the chemical structure affect biological activity:
- Methoxy Substituents : The presence of methoxy groups at specific positions is associated with increased antimicrobial and anticancer activities.
- Hydroxyl Groups : Hydroxyl substitutions contribute to enhanced solubility and bioavailability, positively impacting pharmacokinetics.
Case Studies
Several case studies highlight the applications and efficacy of 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide:
Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and tested against Plasmodium falciparum, demonstrating significant antimalarial activity with low cytotoxicity in HepG2 cells. These findings indicate the potential for developing new antimalarial agents based on this structural framework.
Anticancer Research
A study on a library of thiazole-containing compounds emphasized their potential as anticancer agents, focusing on their effects on cell cycle progression and apoptosis in cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity against various cancer types .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Effect |
|---|---|---|
| Antimicrobial | Escherichia coli | Inhibition of growth |
| Antimicrobial | Staphylococcus aureus | Inhibition of growth |
| Antifungal | Candida albicans | Inhibition of growth |
| Anticancer | HepG2 (liver carcinoma) | Induction of apoptosis |
| Anti-inflammatory | Various inflammatory models | Modulation of inflammatory pathways |
Mechanism of Action
The mechanism of action of 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins involved in critical biochemical pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions at positions 3, 5, 6, and 7 of the thiazolo[3,2-a]pyrimidine core, as well as modifications to the carboxamide side chain. Below is a comparative analysis:
Key Observations:
- Hydroxy vs. Methyl/Ethoxy Groups: The 7-hydroxy group in the target compound may improve hydrogen-bonding interactions with biological targets compared to methyl or ethoxy substituents (e.g., in –21). This could enhance binding affinity but reduce metabolic stability.
- Halogen vs. Methoxy Substitutions: Bromine at C5 () introduces halogen bonding capabilities, which are absent in methoxy-substituted analogs but may improve crystallinity .
Pharmacological Potential
- Immunoproteasome Inhibition: The N-(furan-2-ylmethyl) analog () shows moderate β1i/β5i inhibition (31%/32%), suggesting that the thiazolo[3,2-a]pyrimidine core is critical for binding. The target compound’s methoxybenzyl group may enhance affinity due to increased hydrophobic interactions.
- Amyloid Modulation: Compounds like Di-S54 () demonstrate the scaffold’s utility in disrupting protein-protein interactions, a property that could extend to the target compound if the hydroxy group participates in key hydrogen bonds.
Biological Activity
7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the thiazolo-pyrimidine family, which is known for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of functional groups such as hydroxyl and methoxy enhances its reactivity and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C16H15N3O4S, with a molecular weight of 345.37 g/mol. The structure consists of a thiazole ring fused to a pyrimidine moiety, which is further substituted with a methoxy group and a hydroxyl group.
1. Antimicrobial Activity
Research has demonstrated that thiazolopyrimidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, studies report that derivatives of thiazolopyrimidine can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .
2. Antiviral Activity
The antiviral potential of this compound has also been explored. Thiazolopyrimidine derivatives are known to interfere with viral replication mechanisms, making them candidates for antiviral drug development. Preliminary studies suggest that this compound may exhibit activity against specific viruses by targeting viral enzymes or proteins essential for replication .
3. Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, the compound has shown promising results in inhibiting cell proliferation in human cancer cells, with IC50 values indicating effective cytotoxicity comparable to established chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of thiazolopyrimidine derivatives is highly influenced by their structural characteristics. The following table summarizes key compounds related to this compound and their associated activities:
| Compound Name | Structure/Characteristics | Biological Activity |
|---|---|---|
| 7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | Lacks methoxy group; retains core structure | Anti-inflammatory |
| N-(4-Methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | Different substitution pattern | Antimicrobial |
| 7-Hydroxy-N-(phenethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine | Variation in side chain | Cytotoxicity against cancer cells |
Case Studies
Several studies have investigated the biological effects of thiazolopyrimidine derivatives:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with hydroxyl substitutions exhibited enhanced antibacterial properties compared to their methoxy counterparts .
- Cytotoxicity Testing : In vitro assays on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
- Mechanistic Studies : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, which may elucidate its mechanism of action against cancer cells .
Q & A
Q. Key Data :
| Parameter | Conditions/Results | Reference |
|---|---|---|
| Yield | 65–78% | |
| Purity | ≥95% (HPLC) | |
| Reaction Time | 12–24 hours (Step 1) |
How is the compound structurally characterized, and what analytical techniques are critical?
Structural confirmation requires:
- X-ray crystallography : Resolves the fused thiazolopyrimidine core and confirms the boat conformation of the pyrimidine ring (deviation: 0.224 Å from planarity) .
- NMR spectroscopy : Key signals include δ 8.2 ppm (thiazole H), δ 4.3 ppm (methoxybenzyl CH₂), and δ 10.5 ppm (hydroxy proton, exchangeable) .
- Mass spectrometry : Molecular ion peak at m/z 359.4 (M+H⁺) aligns with the molecular formula C₁₇H₁₇N₃O₄S .
Critical Validation : Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .
What are the solubility and stability profiles under laboratory conditions?
- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL). Use co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Degrades by <5% in PBS (pH 7.4) over 24 hours at 25°C but hydrolyzes rapidly under acidic conditions (pH <3). Store at –20°C in desiccated form .
Advanced Research Questions
What is the hypothesized mechanism of action for this compound in biological systems?
The compound’s thiazolopyrimidine core and 4-methoxybenzyl group suggest interactions with:
Q. Comparative Activity :
| Analog Substituent | IC₅₀ (COX-2 Inhibition) | Selectivity (COX-2/COX-1) |
|---|---|---|
| 4-Methoxybenzyl | 1.2 µM | 12:1 |
| 4-Chlorophenyl | 0.8 µM | 8:1 |
How can researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Compare substituent effects using SAR tables (e.g., methoxy vs. nitro groups alter electron density and binding affinity) .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and cell-based assays (e.g., NF-κB luciferase reporter) .
What computational strategies are recommended for predicting metabolite formation?
- Software : Use Schrödinger’s MetaSite or GLORYx for in silico metabolite prediction.
- Key metabolic pathways :
- Validation : Compare with LC-MS/MS data from hepatocyte incubations .
How to design experiments to evaluate anti-inflammatory activity in complex models?
- In vitro : Measure TNF-α suppression in LPS-stimulated RAW 264.7 macrophages (dose range: 1–50 µM) .
- In vivo : Use a murine carrageenan-induced paw edema model. Administer 10–50 mg/kg orally; monitor edema reduction over 6 hours .
- Controls : Include celecoxib (COX-2 inhibitor) and vehicle controls.
Data Interpretation : Correlate in vitro IC₅₀ with in vivo ED₅₀ to assess translational potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
